4,4'-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol) is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with furan-2-carbaldehyde in the presence of a base such as sodium acetate. This reaction is usually carried out at room temperature and results in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol) has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antioxidant and anticancer agent. It has been evaluated for its cytotoxic properties against various cancer cell lines.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: Its biological activities make it a candidate for studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with cellular targets. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells. This involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4,4’-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ol): This compound has similar structural features but with an aryl group instead of a furan ring.
Bis(pyrazolyl)methanes: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Uniqueness
4,4’-(furan-2-ylmethanediyl)bis(3-methyl-1H-pyrazol-5-ol) is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[furan-2-yl-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAUAHFDNKWRKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CO2)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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